Isopropyl crotonate

Description

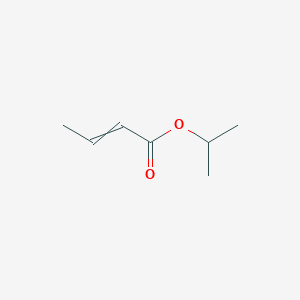

Structure

3D Structure

Properties

CAS No. |

18060-77-0 |

|---|---|

Molecular Formula |

C7H12O2 |

Molecular Weight |

128.17 g/mol |

IUPAC Name |

propan-2-yl but-2-enoate |

InChI |

InChI=1S/C7H12O2/c1-4-5-7(8)9-6(2)3/h4-6H,1-3H3 |

InChI Key |

AABBHSMFGKYLKE-UHFFFAOYSA-N |

SMILES |

CC=CC(=O)OC(C)C |

Canonical SMILES |

CC=CC(=O)OC(C)C |

Other CAS No. |

18060-77-0 |

Origin of Product |

United States |

Foundational & Exploratory

Isopropyl crotonate chemical properties and structure

An In-depth Technical Guide to Isopropyl Crotonate: Chemical Properties, Structure, and Synthesis

Abstract

This technical guide provides a comprehensive overview of isopropyl crotonate, with a primary focus on its (E)-isomer, also known as propan-2-yl (E)-but-2-enoate. Isopropyl crotonate is an unsaturated ester recognized for its role as a flavoring agent and as a versatile intermediate in organic synthesis. This document is intended for researchers, scientists, and professionals in drug development and chemical manufacturing. It delves into the compound's chemical structure, detailed physicochemical properties, spectroscopic profile, synthesis methodologies, and critical safety protocols. By synthesizing data from authoritative sources, this guide aims to serve as a reliable reference for laboratory and industrial applications.

Chemical Identity and Molecular Structure

Isopropyl crotonate is an organic compound classified as an ester of crotonic acid and isopropanol. The molecule exists as two geometric isomers, (E) and (Z), due to the carbon-carbon double bond. The (E)-isomer, or trans-isopropyl crotonate, is the more stable and commercially prevalent form.

-

Synonyms : Isopropyl (E)-crotonate, 1-Methylethyl (2E)-2-butenoate, trans-Crotonic acid isopropyl ester[1][3]

Molecular Structure Diagram

The structural formula highlights the key functional groups: an isopropyl ester group and a conjugated carbon-carbon double bond in the trans configuration. This conjugation influences the molecule's reactivity and spectroscopic properties.

Sources

- 1. Isopropyl crotonate, (E)- | C7H12O2 | CID 5354359 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Isopropyl Crotonate 98.0+%, TCI America 25 mL | Buy Online | TCI America | Fisher Scientific [fishersci.ca]

- 3. isopropyl (E)-crotonate, 6284-46-4 [thegoodscentscompany.com]

- 4. chemscene.com [chemscene.com]

- 5. GSRS [gsrs.ncats.nih.gov]

An In-depth Technical Guide to the Synthesis of (E)-2-Butenoic Acid 1-Methylethyl Ester

Introduction

(E)-2-Butenoic acid 1-methylethyl ester, systematically named propan-2-yl (E)-but-2-enoate and commonly known as isopropyl crotonate, is an organic compound with the chemical formula C₇H₁₂O₂.[1][2] This unsaturated ester is a valuable building block in organic synthesis and finds applications in the flavor and fragrance industry, as well as in the production of polymers and specialty chemicals. The stereochemistry of the molecule, specifically the (E)-isomer (or trans isomer), is crucial for its desired properties and reactivity. This guide provides a comprehensive overview of the synthesis of (E)-2-butenoic acid 1-methylethyl ester, focusing on the underlying chemical principles, detailed experimental protocols, and methods for purification and characterization.

Physicochemical Properties

A summary of the key physicochemical properties of (E)-2-butenoic acid 1-methylethyl ester is presented in the table below.

| Property | Value |

| Molecular Formula | C₇H₁₂O₂ |

| Molecular Weight | 128.17 g/mol [1] |

| Appearance | Colorless to almost colorless clear liquid[3][4] |

| Boiling Point | 142.00 to 143.00 °C @ 760.00 mm Hg[3] |

| Specific Gravity | 0.88900 to 0.89500 @ 25.00 °C[3] |

| Refractive Index | 1.41900 to 1.42500 @ 20.00 °C[3] |

| Flash Point | 40.00 °C (104.00 °F)[3] |

| Solubility | Very slightly soluble in water; soluble in alcohol[3] |

| CAS Number | 6284-46-4[1][2] |

Synthesis Methodologies

The most prevalent and industrially viable method for the synthesis of (E)-2-butenoic acid 1-methylethyl ester is the Fischer esterification of (E)-2-butenoic acid (crotonic acid) with isopropanol. An alternative, though less common, approach is through transesterification.

Fischer Esterification

Fischer esterification is a classic and widely used method for producing esters by the acid-catalyzed reaction of a carboxylic acid and an alcohol.[5] The reaction is reversible, and therefore, measures are typically taken to drive the equilibrium towards the formation of the ester.[6]

Causality Behind Experimental Choices:

-

Acid Catalyst: The reaction requires an acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), to protonate the carbonyl oxygen of the carboxylic acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol.[5][7]

-

Excess Reagent: To shift the equilibrium to the product side in accordance with Le Chatelier's principle, an excess of one of the reactants is used.[5][6] In this synthesis, isopropanol is often used in excess as it can also serve as the solvent.

-

Removal of Water: The formation of water as a byproduct means its removal can also drive the reaction to completion.[8] This can be achieved by azeotropic distillation using a Dean-Stark apparatus, particularly when a solvent like toluene is used.

Reaction Mechanism:

The mechanism of Fischer esterification proceeds through a series of reversible steps, often abbreviated as PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation).[7]

Figure 1: Simplified reaction mechanism of Fischer esterification.

Experimental Protocol: Fischer Esterification

Materials:

-

(E)-2-Butenoic acid (Crotonic acid)

-

Isopropanol (Propan-2-ol)

-

Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)

-

Sodium Bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Toluene (optional, for azeotropic removal of water)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Dean-Stark apparatus (optional)

-

Heating mantle with a magnetic stirrer

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine (E)-2-butenoic acid and an excess of isopropanol (typically 3-5 molar equivalents).

-

Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the mass of the carboxylic acid) or a larger amount of p-toluenesulfonic acid to the reaction mixture while stirring.

-

Reflux: Heat the reaction mixture to reflux using a heating mantle. The temperature will be close to the boiling point of isopropanol (82.6 °C). Allow the reaction to proceed for several hours (typically 2-4 hours), monitoring the progress by thin-layer chromatography (TLC) or gas chromatography (GC). If using a Dean-Stark trap with toluene, water will be collected as it is formed.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

If isopropanol was used in large excess, remove the bulk of it using a rotary evaporator.

-

Transfer the residue to a separatory funnel and dilute with an organic solvent like diethyl ether or ethyl acetate.

-

Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst (caution: CO₂ evolution), followed by water, and finally with brine.[8]

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Remove the solvent using a rotary evaporator.

-

Purify the crude ester by fractional distillation under atmospheric or reduced pressure to obtain the pure (E)-2-butenoic acid 1-methylethyl ester.

-

Figure 2: Experimental workflow for Fischer esterification.

Transesterification

Transesterification is the process of exchanging the organic group of an ester with the organic group of an alcohol.[9] For the synthesis of isopropyl crotonate, this would typically involve reacting a simpler crotonate ester, such as methyl crotonate or ethyl crotonate, with isopropanol in the presence of an acid or base catalyst.[9]

Causality Behind Experimental Choices:

-

Catalyst: Both acid and base catalysts can be employed. Acid catalysts, similar to those in Fischer esterification, protonate the carbonyl group, making the ester more electrophilic.[9] Base catalysts, such as sodium methoxide or potassium carbonate, deprotonate the alcohol, making it a more potent nucleophile.[9]

-

Driving the Equilibrium: The reaction is reversible, so a large excess of isopropanol is used to drive the equilibrium towards the desired product. The lower-boiling alcohol byproduct (e.g., methanol or ethanol) can also be removed by distillation to favor product formation.

Experimental Protocol: Transesterification

A detailed protocol for the transesterification to produce isopropyl crotonate would be analogous to the Fischer esterification, with the starting material being a different crotonate ester instead of crotonic acid. The choice of catalyst would dictate the specific work-up procedure.

Purification and Characterization

Purification

The primary method for purifying isopropyl crotonate is fractional distillation . Due to its relatively high boiling point (142-143 °C), distillation under reduced pressure can be advantageous to prevent potential decomposition or side reactions at elevated temperatures.

For laboratory-scale purification where high purity is required, column chromatography on silica gel can be employed. A non-polar eluent system, such as a mixture of hexane and ethyl acetate, would be suitable.

Characterization

The identity and purity of the synthesized (E)-2-butenoic acid 1-methylethyl ester can be confirmed using various spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR spectroscopy is a powerful tool for structural elucidation. The spectrum of isopropyl crotonate will show characteristic signals for the vinyl protons, the methyl group attached to the double bond, the methine proton of the isopropyl group, and the two diastereotopic methyl groups of the isopropyl moiety. The large coupling constant between the vinyl protons is indicative of the (E)-stereochemistry.

-

¹³C NMR spectroscopy will show distinct signals for the carbonyl carbon, the two sp² carbons of the double bond, and the carbons of the isopropyl group.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit a strong absorption band corresponding to the C=O stretching of the ester group (typically around 1720 cm⁻¹). A peak corresponding to the C=C stretching of the alkene will also be present (around 1650 cm⁻¹).

-

Mass Spectrometry (MS): Mass spectrometry will show the molecular ion peak (M⁺) at m/z = 128, corresponding to the molecular weight of the compound.[1] The fragmentation pattern can provide further structural information.

Safety and Handling

(E)-2-Butenoic acid 1-methylethyl ester is a flammable liquid and vapor.[1][10] It is also known to cause skin and serious eye irritation.[1][4][10] Therefore, appropriate safety precautions must be taken during its synthesis and handling.

-

Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated fume hood.

-

Fire Safety: Keep away from heat, sparks, open flames, and other ignition sources.[10] Use a dry sand, dry chemical, or alcohol-resistant foam fire extinguisher.[10]

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water. If irritation persists, seek medical attention.[4][10]

Conclusion

The synthesis of (E)-2-butenoic acid 1-methylethyl ester is a well-established process, with Fischer esterification being the most practical and efficient method. By understanding the underlying chemical principles and adhering to the detailed experimental protocols and safety guidelines outlined in this guide, researchers and drug development professionals can reliably produce this valuable chemical intermediate with high purity. The characterization techniques described provide a robust framework for verifying the identity and quality of the final product.

References

- Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16).

- Process for continous flow synthesis of beta-amino crotonate. (n.d.). Google Patents.

- Fischer Esterification-Typical Procedures. (2024, January 5). OperaChem.

- Method for synthesizing isopropyl 3-aminocrotonate. (n.d.). Google Patents.

- Transesterification Reaction. (2021, March 6). YouTube.

- Fischer Esterification. (n.d.).

- The Use of Polystyrylsulfonyl Chloride Resin as a Solid Supported Condensation Reagent for the Formation of Esters. (n.d.). Organic Syntheses.

- Process for the trans-esterification of acrylic and methacrylic esters. (n.d.). Google Patents.

- Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. (n.d.).

- Isopropyl (E)-crotonate. (n.d.). The Good Scents Company.

- Isopropyl crotonate, (E)-. (n.d.). PubChem.

- Isopropyl Crotonate. (n.d.). ChemScene.

- Isopropyl Crotonate. (n.d.). Tokyo Chemical Industry Co., Ltd.

- Isopropyl Crotonate, min 98% (GC), 100 ml. (n.d.). CP Lab Safety.

- Safety Data Sheet - Isopropyl Crotonate. (2025, May 5). TCI Chemicals.

Sources

- 1. Isopropyl crotonate, (E)- | C7H12O2 | CID 5354359 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. isopropyl (E)-crotonate, 6284-46-4 [thegoodscentscompany.com]

- 4. Isopropyl Crotonate | 6284-46-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. cerritos.edu [cerritos.edu]

- 6. athabascau.ca [athabascau.ca]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 9. m.youtube.com [m.youtube.com]

- 10. tcichemicals.com [tcichemicals.com]

Isopropyl crotonate CAS number 6284-46-4

An In-depth Technical Guide to Isopropyl Crotonate (CAS 6284-46-4)

Executive Summary

Isopropyl crotonate, identified by CAS number 6284-46-4, is an unsaturated ester with the molecular formula C₇H₁₂O₂.[1][2] It presents as a colorless liquid and is recognized for its role as a flavoring agent and a versatile intermediate in organic synthesis.[3] This document provides a comprehensive technical overview intended for researchers, chemists, and drug development professionals. It covers the fundamental physicochemical properties, spectroscopic signatures, synthesis protocols, safety and handling procedures, and key applications of isopropyl crotonate, grounding all technical claims in authoritative data.

Physicochemical Properties

The physical and chemical characteristics of a compound are foundational to its application and handling. Isopropyl crotonate is a flammable liquid with very slight solubility in water but good solubility in common organic solvents like alcohol.[3] A summary of its key properties is presented below.

| Property | Value | Source(s) |

| CAS Number | 6284-46-4 | [1] |

| Molecular Formula | C₇H₁₂O₂ | [1][2] |

| Molecular Weight | 128.17 g/mol | [1][2] |

| IUPAC Name | propan-2-yl (E)-but-2-enoate | [1] |

| Synonyms | Isopropyl (E)-crotonate, Crotonic acid isopropyl ester | [1][2][3] |

| Appearance | Colorless to almost colorless clear liquid | [3] |

| Boiling Point | 142-147 °C at 760 mmHg | [3] |

| Flash Point | 40 °C (104 °F) | [3] |

| Specific Gravity | ~0.89 @ 20/20 °C | |

| Refractive Index | ~1.42 @ 20 °C | [3] |

| Solubility | Very slightly soluble in water; soluble in alcohol | [3] |

Synthesis and Reactivity

Synthesis: Fischer-Speier Esterification

The most common and direct method for synthesizing isopropyl crotonate is the Fischer-Speier esterification. This acid-catalyzed reaction involves the condensation of crotonic acid with isopropanol. The equilibrium is typically driven towards the product (the ester) by removing the water formed during the reaction, often through azeotropic distillation using a Dean-Stark apparatus.

Causality of Experimental Choices:

-

Catalyst: A strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA), is used to protonate the carbonyl oxygen of the crotonic acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxyl group of isopropanol.

-

Solvent/Reagent: Isopropanol often serves as both the reactant and the solvent. An excess of isopropanol can also help shift the reaction equilibrium towards the product side, according to Le Châtelier's principle.

-

Water Removal: The reaction is reversible. Continuous removal of water is critical for achieving a high yield. A Dean-Stark trap is the standard apparatus for this purpose when using a solvent like toluene that forms a low-boiling azeotrope with water.

Reactivity Profile

Isopropyl crotonate possesses two primary sites of reactivity: the carbon-carbon double bond (alkene) and the ester functional group.

-

Alkene Reactivity: The double bond can undergo various addition reactions, such as hydrogenation to form isopropyl butyrate, or halogenation. It also makes the molecule a suitable monomer for polymerization reactions.

-

Ester Reactivity: The ester group is susceptible to nucleophilic acyl substitution. For instance, it can be hydrolyzed back to crotonic acid and isopropanol under acidic or basic conditions. It can also undergo transesterification in the presence of another alcohol and a suitable catalyst.

Spectroscopic Analysis

Spectroscopic data is crucial for the structural elucidation and purity confirmation of isopropyl crotonate.

¹H NMR Spectroscopy

The proton NMR spectrum provides a clear fingerprint of the molecule's structure.

-

Isopropyl Group: A septet (a multiplet with 7 lines) is expected around 5.0 ppm for the single proton (-CH) on the carbon bearing the oxygen, coupled to the six protons of the two methyl groups. A doublet for these six equivalent protons (-CH₃)₂ will appear further upfield, typically around 1.2 ppm.

-

Crotonate Group: The vinyl protons will appear as complex multiplets in the range of 5.8-7.0 ppm. The proton on the carbon adjacent to the carbonyl group (α-carbon) will be further downfield than the proton on the β-carbon due to the deshielding effect of the carbonyl. The methyl group attached to the double bond will appear as a doublet around 1.9 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum confirms the carbon framework:

-

Carbonyl Carbon: ~166 ppm

-

Alkene Carbons (C=C): ~122 ppm and ~145 ppm

-

Isopropyl -CH Carbon: ~67 ppm

-

Isopropyl -CH₃ Carbons: ~22 ppm

-

Crotonate -CH₃ Carbon: ~18 ppm

Infrared (IR) Spectroscopy

The IR spectrum is used to identify key functional groups.

-

C=O Stretch (Ester): A strong, sharp absorption peak is characteristically observed around 1720-1740 cm⁻¹.

-

C=C Stretch (Alkene): A medium intensity peak appears around 1650 cm⁻¹.

-

C-O Stretch (Ester): A strong peak is found in the 1100-1300 cm⁻¹ region.[4]

-

C-H Bending (out-of-plane for trans alkene): A characteristic absorption occurs around 965 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern.

-

Molecular Ion Peak (M⁺): The molecular ion peak is expected at an m/z of 128.17.[1]

-

Major Fragments: Common fragmentation patterns for esters include the loss of the alkoxy group and McLafferty rearrangement. Key fragments would include m/z 87 (loss of the isopropoxy radical, •OCH(CH₃)₂) and m/z 69 (from the crotonyl cation).[1]

Applications

Isopropyl crotonate's unique properties lend it to several industrial and research applications:

-

Flavor and Fragrance: It is used as a flavoring agent in some food and beverage products.[3]

-

Polymer Chemistry: As an unsaturated monomer, it can be copolymerized with other monomers like vinyl acetate to create polymers used as film-forming agents and adhesives.

-

Organic Synthesis: It serves as a starting material or intermediate for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. The reactive double bond and ester group allow for a wide range of chemical transformations.

Safety and Handling

Understanding the hazards associated with isopropyl crotonate is essential for its safe handling. It is classified as a flammable liquid and can cause skin and serious eye irritation.[1]

GHS Hazard Information

| Pictogram | Signal Word | Hazard Class | Hazard and Precautionary Statements |

| Warning | Flammable Liquid, Cat. 3Skin Irritation, Cat. 2Eye Irritation, Cat. 2 | H226: Flammable liquid and vapor.[1]H315: Causes skin irritation.[1]H319: Causes serious eye irritation.[1]P210: Keep away from heat, sparks, open flames.P280: Wear protective gloves/eye protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Handling and Storage Protocol

-

Handling: Use in a well-ventilated area, preferably within a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat. Avoid contact with skin, eyes, and clothing. Keep away from ignition sources.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from direct sunlight and heat. The recommended storage temperature is below 15°C.

Experimental Protocols

Protocol: Synthesis via Fischer Esterification

This protocol details the laboratory-scale synthesis of isopropyl crotonate. The workflow is designed as a self-validating system, where successful water removal and temperature control are key indicators of reaction progress.

Sources

Isopropyl Crotonate as a Monomer for Polymer Synthesis: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of isopropyl crotonate as a monomer for polymer synthesis, tailored for researchers, scientists, and drug development professionals. Isopropyl crotonate, a sterically hindered acrylic monomer, presents unique challenges and opportunities in polymer chemistry. This document delves into the monomer's intrinsic properties, explores viable polymerization methodologies, and discusses the characteristics and potential applications of the resulting polymers. By elucidating the causal relationships behind experimental choices and grounding claims in authoritative sources, this guide aims to be an essential resource for leveraging isopropyl crotonate in the development of novel polymeric materials.

Introduction: The Challenge and Promise of Sterically Hindered Monomers

The synthesis of polymers with tailored properties is a cornerstone of modern materials science and pharmaceutical development. The choice of monomer is paramount in dictating the final characteristics of the polymer, including its thermal stability, mechanical strength, and biocompatibility. While conventional acrylic and vinylic monomers have been extensively studied and utilized, there is a growing interest in monomers with more complex architectures, such as those with significant steric hindrance around the polymerizable double bond.

Isopropyl crotonate, the isopropyl ester of crotonic acid, falls into this category of sterically hindered monomers. The presence of a methyl group on the β-carbon of the α,β-unsaturated ester significantly influences its reactivity and the properties of the resulting polymer. This guide will navigate the intricacies of working with isopropyl crotonate, from understanding its fundamental properties to mastering its polymerization and exploring the potential of the ensuing polymers.

Isopropyl Crotonate Monomer: Physicochemical Properties and Safety Considerations

A thorough understanding of the monomer's properties is the foundation for any successful polymerization. Isopropyl crotonate is a colorless liquid with a characteristic odor.[1] Its key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₇H₁₂O₂ | [2] |

| Molecular Weight | 128.17 g/mol | [2] |

| Boiling Point | 142-143 °C @ 760 mmHg | [1] |

| Refractive Index | 1.4190 - 1.4250 @ 20 °C | [1] |

| Specific Gravity | 0.889 - 0.895 @ 25 °C | [1] |

| Flash Point | 40 °C (104 °F) | [1] |

Safety Profile: Isopropyl crotonate is classified as a flammable liquid and vapor.[2] It is also known to cause skin and serious eye irritation.[2] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.

Polymerization of Isopropyl Crotonate: Navigating the Steric Hindrance

The steric hindrance imparted by the β-methyl group in isopropyl crotonate poses a significant challenge to traditional polymerization techniques. This section will explore the viable methods for polymerizing this monomer, with a focus on the underlying principles that govern their success.

The Inefficiency of Conventional Free-Radical Polymerization

Conventional free-radical polymerization, a workhorse of the polymer industry, is generally inefficient for the homopolymerization of crotonate esters. The steric bulk around the double bond hinders the approach of the growing polymer radical, leading to very low propagation rates and consequently, low molecular weight oligomers, if any polymer is formed at all.

Anionic Polymerization: A Viable but Sensitive Approach

Anionic polymerization, which involves the use of a strong nucleophilic initiator to create a propagating carbanion, offers a more promising route to poly(isopropyl crotonate). However, this method is highly sensitive to impurities and requires stringent reaction conditions.

The key to successful anionic polymerization of sterically hindered monomers like isopropyl crotonate lies in the choice of initiator and solvent. Bulky initiators such as 1,1-diphenylhexyllithium have been shown to be effective for the polymerization of similar monomers like sec-butyl crotonate. The use of a polar aprotic solvent like tetrahydrofuran (THF) at low temperatures (typically below -40°C) is crucial to stabilize the propagating carbanion and minimize side reactions.

Experimental Protocol: Anionic Polymerization of Isopropyl Crotonate (Exemplary)

-

Materials: Isopropyl crotonate (purified by distillation over CaH₂), Tetrahydrofuran (THF, freshly distilled from sodium/benzophenone), 1,1-Diphenylhexyllithium (DPHL) initiator solution in a hydrocarbon solvent, Methanol (quenching agent).

-

Apparatus: A flame-dried Schlenk flask equipped with a magnetic stirrer, under an inert atmosphere (argon or nitrogen).

-

Procedure:

-

Add the desired amount of purified THF to the Schlenk flask via cannula transfer.

-

Cool the flask to the desired reaction temperature (e.g., -78 °C) using a dry ice/acetone bath.

-

Inject the purified isopropyl crotonate monomer into the cooled THF.

-

Slowly add the DPHL initiator solution dropwise to the monomer solution until a persistent color change is observed, indicating the consumption of impurities, followed by the addition of the calculated amount of initiator for the desired molecular weight.

-

Allow the polymerization to proceed for a predetermined time (e.g., 1-4 hours).

-

Quench the reaction by adding degassed methanol.

-

Precipitate the polymer by pouring the reaction mixture into a large excess of a non-solvent (e.g., methanol or hexane).

-

Isolate the polymer by filtration, wash with the non-solvent, and dry under vacuum.

-

Caption: Anionic polymerization of isopropyl crotonate.

Group-Transfer Polymerization (GTP): A Controlled Approach

Group-transfer polymerization (GTP) has emerged as a particularly effective method for the controlled polymerization of α,β-unsaturated esters, including sterically hindered crotonates.[3] This technique utilizes a silyl ketene acetal as an initiator and a nucleophilic or electrophilic catalyst. GTP offers the advantage of producing polymers with well-defined molecular weights and narrow molecular weight distributions, characteristic of a living polymerization.

Organic superacid catalysts, such as 1-[bis(trifluoromethanesulfonyl)methyl]-2,3,4,5,6-pentafluorobenzene, have been shown to be highly effective for the GTP of various alkyl crotonates, including isopropyl crotonate.[3] The polymerization proceeds smoothly at low temperatures, yielding polymers with controlled molecular weights and narrow polydispersity indices.

Experimental Protocol: Group-Transfer Polymerization of Isopropyl Crotonate (Exemplary)

-

Materials: Isopropyl crotonate (purified by distillation over CaH₂), Dichloromethane (CH₂Cl₂, anhydrous), 1-Methoxy-1-(trimethylsiloxy)-2-methyl-1-propene (MTS, initiator), 1-[Bis(trifluoromethanesulfonyl)methyl]-2,3,4,5,6-pentafluorobenzene (catalyst), Methanol (for quenching), Hexane (for precipitation).

-

Apparatus: A flame-dried Schlenk flask with a magnetic stirrer, under an inert atmosphere.

-

Procedure:

-

In a glovebox, charge the Schlenk flask with the purified isopropyl crotonate, anhydrous CH₂Cl₂, and the MTS initiator.

-

In a separate vial, prepare a solution of the catalyst in anhydrous CH₂Cl₂.

-

Add the catalyst solution to the monomer/initiator mixture to initiate the polymerization.

-

Stir the reaction mixture at a controlled low temperature (e.g., -40 °C) for a specified duration (e.g., 24 hours).

-

Quench the polymerization by adding methanol.

-

Precipitate the polymer by pouring the solution into a large volume of hexane.

-

Collect the polymer by filtration, wash with hexane, and dry under vacuum.

-

Caption: Mechanism of Group-Transfer Polymerization.

Copolymerization: Expanding the Material Properties

Due to the challenges in homopolymerizing isopropyl crotonate by free-radical methods, copolymerization with more reactive monomers presents a strategic approach to incorporate its unique structural features into a polymer chain. The reactivity ratios of the comonomers are critical parameters that determine the composition and sequence distribution of the resulting copolymer.

While specific reactivity ratios for isopropyl crotonate with common comonomers like styrene and acrylates are not extensively reported, general trends can be inferred. Due to its steric hindrance, isopropyl crotonate is expected to have a low reactivity ratio (r < 1) when copolymerized with less hindered monomers. This suggests that the comonomer will be preferentially incorporated into the polymer chain. However, the presence of the isopropyl crotonate units can still significantly influence the overall properties of the copolymer.

Determining Reactivity Ratios: The Fineman-Ross and Kelen-Tüdös methods are commonly used to determine monomer reactivity ratios from experimental copolymerization data at low conversions.[4][5]

Properties of Poly(isopropyl crotonate) and its Copolymers

The properties of polymers derived from isopropyl crotonate are directly influenced by the bulky isopropyl and β-methyl groups along the polymer backbone.

Thermal Properties

Polymers of alkyl crotonates generally exhibit higher thermal stability compared to their methacrylate counterparts. For instance, poly(methyl crotonate) has a higher glass transition temperature (Tg) and decomposition temperature than poly(methyl methacrylate).[3] While the specific Tg of poly(isopropyl crotonate) is not widely reported, it is expected to be relatively high due to the restricted chain mobility imposed by the bulky side groups. The Tg of poly(ethyl crotonate) has been shown to be highly dependent on its tacticity, with highly disyndiotactic poly(ethyl crotonate) exhibiting a Tg as high as 201 °C.[6][7]

| Polymer | Glass Transition Temperature (Tg) | Decomposition Temperature (Td5) | Source |

| Poly(methyl crotonate) | 122 °C | 359 °C | [3] |

| Poly(methyl methacrylate) | 104 °C | 304 °C | [3] |

| Poly(sec-butyl crotonate) | High Tg | - | [8] |

Mechanical and Optical Properties

Poly(alkyl crotonates) are expected to be rigid materials with good optical clarity. The high Tg contributes to their dimensional stability at elevated temperatures. The total light transmittance of poly(alkyl crotonate) films has been reported to be comparable to that of PMMA and glass, making them potential candidates for optical applications.[3]

Potential Applications

The unique properties of polymers derived from isopropyl crotonate open up possibilities for a range of specialized applications, particularly where thermal stability and optical clarity are desired.

-

Specialty Coatings and Adhesives: The rigidity and potential for high thermal stability make these polymers suitable for demanding coating and adhesive applications. Copolymers of crotonic acid and its esters have been explored for use in hot-melt adhesives and ink formulations.

-

Optical Materials: The good optical clarity of poly(alkyl crotonates) suggests their potential use in optical components, similar to PMMA, but with the advantage of a higher service temperature.

-

Biomedical and Pharmaceutical Applications: The development of biodegradable polymers is of significant interest in the pharmaceutical and medical fields. While the biodegradability of poly(isopropyl crotonate) has not been extensively studied, the ester linkages in the backbone suggest a potential for hydrolytic degradation. Further research into the biocompatibility and degradation profile of these polymers could unveil applications in drug delivery and tissue engineering.

Conclusion

Isopropyl crotonate, despite the challenges posed by its steric hindrance, represents a valuable monomer for the synthesis of polymers with unique and desirable properties. While conventional free-radical polymerization is largely ineffective for its homopolymerization, controlled polymerization techniques such as anionic and group-transfer polymerization provide viable pathways to well-defined polymers. The resulting poly(isopropyl crotonate) and its copolymers exhibit promising thermal stability and optical clarity, suggesting their potential in a variety of high-performance applications. Further research into the copolymerization behavior and a more detailed characterization of the physical and biological properties of these polymers will undoubtedly unlock new opportunities for this intriguing monomer.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 5354359, Isopropyl crotonate. [Link].

-

The Good Scents Company. isopropyl (E)-crotonate. [Link].

- Fineman, M.; Ross, S. D. Linear Method for Determining Monomer Reactivity Ratios in Copolymerization. Journal of Polymer Science. 1950, 5 (2), 259–262.

- Kelen, T.; Tüdős, F. Analysis of the Linear Methods for Determining Copolymerization Reactivity Ratios. I. A New Improved Linear Graphic Method. Journal of Macromolecular Science: Part A - Chemistry. 1975, 9 (1), 1–27.

- Imada, M.; Takenaka, Y.; Tsuge, T.; Abe, H. Effect of Disyndiotacticity on the Glass Transition Temperature of Poly(ethyl crotonate)s Synthesized by Group-Transfer Polymerization Catalyzed by Organic Acids. Macromolecules. 2020, 53 (16), 7024–7032.

- Takenaka, Y.; Imada, M.; Abe, H. Group-Transfer Polymerization of Various Crotonates Using Organic Acid Catalysts. Macromolecules. 2019, 52 (11), 4149–4157.

- Takenaka, Y.; Imada, M.; Tsuge, T.; Abe, H. Effect of Disyndiotacticity on the Glass Transition Temperature of Poly(ethyl crotonate)s Synthesized by Group-Transfer Polymerization Catalyzed by Organic Acids.

- Otsu, T.; Aoki, S.; Imoto, M. Anionic Polymerization of tert-Alkyl Crotonates. Journal of Polymer Science Part A-1: Polymer Chemistry. 1969, 7 (6), 1787–1798.

-

The Good Scents Company. Isopropyl (E)-crotonate. [Link].

-

PubChem. Isopropyl crotonate, (E)-. [Link].

-

ACS Publications. Group-Transfer Polymerization of Various Crotonates Using Organic Acid Catalysts. [Link].

-

Fisher Scientific. Isopropyl Crotonate 98.0+%, TCI America™. [Link].

-

NIH. Synthesis, Characterization and Reactivity Ratio Study of Poly(di(tri-n-butyltin) citraconate-co-N-vinylimidazole). [Link].

-

Baghdad Science Journal. Reactivity Ratios of the Copolymerization Styrene/ Methyl Methacrylate Using FT-IR Spectroscopy with Comparing to Mathematically. [Link].

-

ACS Publications. Effect of Disyndiotacticity on the Glass Transition Temperature of Poly(ethyl crotonate)s Synthesized by Group-Transfer Polymerization Catalyzed by Organic Acids. [Link].

-

ResearchGate. (PDF) Effect of Disyndiotacticity on the Glass Transition Temperature of Poly(ethyl crotonate)s Synthesized by Group-Transfer Polymerization Catalyzed by Organic Acids. [Link].

-

SciSpace. Synthesis and characterization of thermally stable polymers through anionic polymerization of tert-alkyl crotonates. [Link].

-

ResearchGate. (PDF) Applications of synthetic polymers in clinical medicine. [Link].

-

NIH. Evaluation of the mechanical properties and degradation behavior of chitosan-PVA-graphene oxide nanocomposite scaffolds in vitro. [Link].

-

ResearchGate. Copolymers of poly(n-alkyl acrylates): Synthesis, characterization, and monomer reactivity ratios. [Link].

-

AIMS Press. Approaches in biotechnological applications of natural polymers. [Link].

-

onlinelibrary.wiley.com. Refining Reactivity Ratios in the Copolymerization of Styrene and Methyl Methacrylate by EasySpin/MATLAB Simulations and Electron Paramagnetic Resonance Spectroscopy. [Link].

-

Fraunhofer-Publica. Reactivity ratios of bio-based itaconates and acrylates in radical copolymerizations. [Link].

-

Semantic Scholar. Reactivity Ratios for Organotin Copolymer Systems. [Link].

-

NIH. Degradation of Polymer Films on Surfaces: A Model Study with Poly(sebacic anhydride). [Link].

-

unl.edu. Experiment 3 Radical Copolymerization of Styrene and Methyl Methacrylate. [Link].

-

RSC Publishing. Recent advances in RAFT polymerization of monomers derived from renewable resources. [Link].

-

Semantic Scholar. [PDF] Synthesis and degradation of poly (alkyl α-cyanoacrylates) | Semantic Scholar. [Link].

-

MDPI. Thermal, Molecular Dynamics, and Mechanical Properties of Poly(Ethylene Furanoate)/Poly(ε-Caprolactone) Block Copolymers. [Link].

-

MDPI. Synthesis and Characterization of Composite Materials Based on Sodium Humate and Poly(vinyl alcohol). [Link].

-

The Good Scents Company. isopropyl (E)-crotonate. [Link].

-

Intro to Polymer Science Class Notes. Reactivity ratios and copolymer composition. [Link].

Sources

- 1. isopropyl (E)-crotonate, 6284-46-4 [thegoodscentscompany.com]

- 2. Isopropyl crotonate, (E)- | C7H12O2 | CID 5354359 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis, Characterization and Reactivity Ratio Study of Poly(di(tri-n-butyltin) citraconate-co-N-vinylimidazole) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. scispace.com [scispace.com]

A New Frontier in Smart Biomaterials: A Technical Guide to the Potential Applications of Poly(isopropyl crotonate)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The relentless pursuit of advanced therapeutic modalities necessitates the development of novel biomaterials with precisely tunable properties. This guide introduces poly(isopropyl crotonate) (PiPCr), a polyester with a unique molecular architecture that positions it as a promising candidate for next-generation biomedical applications. While direct research on this specific polymer is in its nascent stages, a thorough analysis of its constituent functional groups—the thermo-responsive isopropyl moiety and the hydrolyzable ester backbone—provides a strong scientific rationale for its potential as a "smart" biomaterial. This document synthesizes this theoretical framework with established principles in polymer science to present a forward-looking exploration of PiPCr's synthesis, hypothesized properties, and prospective applications in drug delivery and regenerative medicine. We will delve into detailed experimental protocols, offering a self-validating roadmap for researchers to investigate and unlock the full potential of this intriguing macromolecule.

Introduction: The Quest for Dynamic Biomaterials

The efficacy of many modern medical interventions, from targeted drug delivery to tissue engineering, is intrinsically linked to the sophistication of the materials employed. While polymers like poly(lactic-co-glycolic acid) (PLGA) and poly(caprolactone) (PCL) have become mainstays due to their biocompatibility and biodegradability, the next leap forward lies in materials that can respond to physiological cues.[1][2] These "smart" polymers can undergo reversible changes in their physical and chemical properties in response to external stimuli such as temperature, pH, or light.[3]

Poly(isopropyl crotonate) emerges as a compelling, yet underexplored, candidate in this domain. Its structure, a polymer of isopropyl crotonate, features two key functionalities:

-

An ester backbone , analogous to other biodegradable polyesters, suggesting susceptibility to hydrolysis into biocompatible byproducts.[1]

-

A pendant isopropyl group , a well-known structural motif in thermo-responsive polymers like poly(N-isopropylacrylamide) (PNIPAM), which imparts the ability to undergo a phase transition in aqueous solution at a specific temperature.[4]

This dual-functionality suggests that PiPCr could be both biodegradable and thermo-responsive, a combination that opens up a wealth of possibilities for creating dynamic, intelligent biomedical systems.

Synthesis and Molecular Characterization of Poly(isopropyl crotonate)

The controlled synthesis of polymers is paramount to achieving desired properties and batch-to-batch reproducibility. For poly(alkyl crotonates), including poly(isopropyl crotonate), group-transfer polymerization (GTP) has been demonstrated as a successful method for achieving well-defined polymers with narrow molecular weight distributions.[5]

Synthesis via Group-Transfer Polymerization (GTP)

GTP is a living polymerization technique that allows for precise control over the polymer's molecular weight and architecture. The reaction proceeds via the transfer of a silyl group during the polymerization of acrylic monomers.[5]

Experimental Protocol: Synthesis of Poly(isopropyl crotonate) via GTP

Objective: To synthesize poly(isopropyl crotonate) with a controlled molecular weight and narrow polydispersity.

Materials:

-

Isopropyl crotonate (monomer), distilled from calcium hydride[5]

-

1-trimethylsiloxyl-1-methoxy-2-methyl-1-propene (MTS) (initiator)[5]

-

1-[bis(trifluoromethanesulfonyl)methyl]-2,3,4,5,6-pentafluorobenzene (organic acid catalyst)[5]

-

Anhydrous tetrahydrofuran (THF) (solvent)

-

Methanol (terminating agent)

-

Argon or Nitrogen gas (inert atmosphere)

-

Standard Schlenk line and glassware

Procedure:

-

All glassware should be flame-dried under vacuum and cooled under an inert atmosphere.

-

In a Schlenk flask, dissolve the organic acid catalyst in anhydrous THF.

-

Cool the solution to -40°C using a suitable cooling bath.

-

Add the MTS initiator to the cooled catalyst solution via syringe.

-

Slowly add the isopropyl crotonate monomer to the reaction mixture dropwise over a period of 30 minutes.

-

Allow the reaction to proceed at -40°C for 24 hours.[5]

-

Terminate the polymerization by adding an excess of methanol.

-

Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., cold hexane or methanol/water mixture).

-

Collect the precipitated polymer by filtration and dry under vacuum at room temperature until a constant weight is achieved.

Molecular Characterization Workflow

A comprehensive characterization of the synthesized PiPCr is essential to establish its structure-property relationships.

Table 1: Expected Physicochemical Properties of Poly(isopropyl crotonate)

| Property | Analytical Technique | Expected Outcome | Rationale/Reference |

| Chemical Structure | ¹H NMR, ¹³C NMR, FTIR | Confirmation of the repeating isopropyl crotonate unit. | Standard polymer characterization techniques.[6] |

| Molecular Weight (Mn, Mw) & Polydispersity (Đ) | Gel Permeation Chromatography (GPC) | Controlled molecular weight with low polydispersity (Đ < 1.3). | Characteristic of a living polymerization like GTP.[5] |

| Glass Transition Temperature (Tg) | Differential Scanning Calorimetry (DSC) | Tg > 100 °C. | Poly(methyl crotonate) has a Tg of 122 °C. The bulkier isopropyl group may slightly alter this.[5] |

| Thermal Stability (Td5) | Thermogravimetric Analysis (TGA) | High thermal stability (Td5 > 300 °C). | Poly(methyl crotonate) exhibits a 5% weight loss temperature of 359 °C.[5] |

Hypothesized Properties and Scientific Rationale

Thermo-responsivity: The Lower Critical Solution Temperature (LCST) Phenomenon

The presence of the isopropyl group in the side chain of PiPCr is a strong indicator that it may exhibit thermo-responsive behavior in aqueous solutions, specifically a Lower Critical Solution Temperature (LCST).[3] This phenomenon is well-documented for poly(N-isopropylacrylamide) (PNIPAM), which has an LCST of approximately 32°C in water.[4]

Below the LCST, the polymer is soluble, with water molecules forming an ordered hydration shell around the hydrophobic isopropyl groups. As the temperature increases and surpasses the LCST, this hydration shell is disrupted, leading to the dominance of hydrophobic interactions between the polymer chains. This causes the polymer to collapse and phase-separate from the solution.[4]

Experimental Protocol: Determination of Lower Critical Solution Temperature (LCST)

Objective: To determine the LCST of poly(isopropyl crotonate) in an aqueous solution.

Materials:

-

Synthesized poly(isopropyl crotonate)

-

Phosphate-buffered saline (PBS), pH 7.4

-

UV-Vis spectrophotometer with a temperature-controlled cuvette holder

-

Dynamic Light Scattering (DLS) instrument with temperature control

Procedure:

-

Prepare a 1% (w/v) solution of PiPCr in PBS. Ensure complete dissolution, which may require gentle agitation at a low temperature (e.g., 4°C).

-

UV-Vis Spectrophotometry:

-

Place the polymer solution in a quartz cuvette in the temperature-controlled holder.

-

Set the wavelength to 500 nm.

-

Increase the temperature from 20°C to 50°C at a rate of 0.5°C/min.

-

Record the transmittance at each temperature point.

-

The LCST is defined as the temperature at which the transmittance drops to 50% of its initial value.

-

-

Dynamic Light Scattering (DLS):

-

Equilibrate the polymer solution at a temperature below the expected LCST (e.g., 25°C) in the DLS instrument.

-

Measure the hydrodynamic radius (Rh) of the polymer coils.

-

Increase the temperature in increments of 1-2°C, allowing for equilibration at each step.

-

Measure the Rh at each temperature.

-

The LCST is identified by a sharp increase in the measured particle size, indicating polymer aggregation.

-

Biodegradability and Biocompatibility

As a polyester, PiPCr is expected to undergo hydrolytic degradation, breaking down into its constituent monomer, crotonic acid, and isopropanol.[1] This degradation profile is highly desirable for biomedical applications as it allows for the eventual clearance of the material from the body, obviating the need for surgical removal.[7]

-

Crotonic Acid: This is a naturally occurring short-chain unsaturated carboxylic acid.[8] Bio-based production methods for crotonic acid exist, and its derivatives are used in various industries, including pharmaceuticals.[9][10]

-

Isopropanol: A simple alcohol that is readily metabolized by the body.

The biocompatibility of the polymer and its degradation products would need to be rigorously assessed through in vitro cytotoxicity assays and in vivo studies, but the nature of these byproducts provides a strong foundation for expecting a favorable biocompatibility profile.

Potential Applications in Drug Delivery and Regenerative Medicine

The unique combination of thermo-responsivity and biodegradability makes PiPCr a versatile platform for a range of advanced biomedical applications.

Injectable, In-Situ Gelling Drug Delivery Systems

One of the most exciting potential applications of PiPCr is in the formulation of injectable drug delivery systems. A solution of PiPCr and a therapeutic agent, which is a liquid at room temperature, could be injected into the body. Upon reaching physiological temperature (37°C), if the LCST is appropriately tuned, the solution would undergo a phase transition to form a hydrogel depot. This in-situ formed gel can then provide sustained release of the entrapped drug as the polymer matrix slowly degrades.

Smart Coatings for Medical Devices

PiPCr could be used to create "smart" coatings for medical implants or devices. For example, a PiPCr coating on a surgical tool could be designed to release an antiseptic agent when warmed. On an implant, a thermo-responsive coating could be used to modulate cell adhesion or release anti-inflammatory drugs in response to localized temperature changes indicative of inflammation.

Thermo-responsive Scaffolds for Tissue Engineering

In tissue engineering, PiPCr could be fabricated into porous scaffolds. The thermo-responsive nature of the material could be exploited to create surfaces that facilitate cell sheet detachment simply by lowering the temperature, avoiding the need for enzymatic digestion which can damage cells.[4] The biodegradability of the scaffold would mean that it would gradually be replaced by the patient's own tissue over time.[1]

Conclusion and Future Outlook

Poly(isopropyl crotonate) stands at the intersection of two highly desirable properties for advanced biomaterials: biodegradability and thermo-responsivity. While this guide is prospective in nature, the scientific rationale for its potential is robust, grounded in the well-understood chemistry of its constituent parts. The synthesis of PiPCr is achievable through controlled polymerization techniques, and its hypothesized properties can be systematically investigated using standard polymer characterization methods.

The potential applications are vast and impactful, ranging from injectable drug depots that form in response to body temperature to intelligent coatings and scaffolds that can dynamically interact with their biological environment. The next crucial step is for researchers in polymer chemistry and pharmaceutical sciences to undertake the experimental validation of the concepts outlined in this guide. Such studies will undoubtedly pave the way for a new class of smart biomaterials with the potential to revolutionize drug delivery and regenerative medicine.

References

-

ACS Publications. (2023, January 4). Crotonic Acid Production by Pyrolysis and Vapor Fractionation of Mixed Microbial Culture-Based Poly(3-hydroxybutyrate-co-3-hydroxyvalerate). Industrial & Engineering Chemistry Research. [Link]

-

ACS Publications. (2019, May 31). Group-Transfer Polymerization of Various Crotonates Using Organic Acid Catalysts. Macromolecules. [Link]

-

National Institutes of Health (NIH). (n.d.). Biomedical Applications of Biodegradable Polyesters. PMC. [Link]

-

National Institutes of Health (NIH). (n.d.). Effect of Solvent Properties on the Critical Solution Temperature of Thermoresponsive Polymers. PMC. [Link]

-

Elsevier. (2014). Bio-based production of crotonic acid by pyrolysis of poly(3-hydroxybutyrate) inclusions. Journal of Cleaner Production. [Link]

-

RSC Publishing. (2020, February 24). Thermoresponsive properties of poly( N -isopropyl, N -methylacrylamide) and its statistical and block copolymers with poly( N , N -dimethylacrylamide). Polymer Chemistry. [Link]

-

Wikipedia. (n.d.). Polymer characterization. [Link]

-

Wikipedia. (n.d.). Lower critical solution temperature. [Link]

-

Chemcess. (2025, February 18). Crotonic Acid: Properties, Reactions, Production And Uses. [Link]

-

PubChem. (n.d.). Isopropyl crotonate, (E)-. [Link]

-

RSC Publishing. (2023, June 9). Poly(vinyl acetate-co-crotonic acid) from bio-based crotonic acid: synthesis, characterization and carbon footprint evaluation. [Link]

-

MDPI. (n.d.). Special Features of Polyester-Based Materials for Medical Applications. [Link]

-

Canadian Science Publishing. (n.d.). Structure of crotonic acid dimers and higher polymers with partial stereochemistry of the dimersl. [Link]

-

RSC Publishing. (2015, March 5). Upper or lower critical solution temperature, or both? Studies on cationic copolymers of N -isopropylacrylamide. Polymer Chemistry. [Link]

-

MDPI. (2020, February 9). Preparation and Characterization of Thermoresponsive Poly(N-Isopropylacrylamide) for Cell Culture Applications. [Link]

-

ACS Publications. (2025, December 12). How to Characterize Supramolecular Polymers: A User Guide. [Link]

-

Wikipedia. (n.d.). Crotonic acid. [Link]

-

Oakwood Labs. (n.d.). A Look at Biodegradable Polymers in Drug Delivery. [Link]

-

ACS Publications. (2010, June 3). Toward Modeling Thermoresponsive Polymer Networks: A Molecular Dynamics Simulation Study of N-Isopropyl Acrylamide Co-oligomers. The Journal of Physical Chemistry B. [Link]

-

MDPI. (2019, June 4). Effect of Hydrophobic Interactions on Lower Critical Solution Temperature for Poly(N-isopropylacrylamide-co-dopamine Methacrylamide) Copolymers. [Link]

-

RSC Publishing. (2021, April 1). Bio-based crotonic acid from polyhydroxybutyrate: synthesis and photocatalyzed hydroacylation. Green Chemistry. [Link]

-

ResearchGate. (n.d.). Polyester Materials in Biomedical Applications. [Link]

-

Taylor & Francis Online. (n.d.). Tuning of Lower Critical Solution Temperature (LCST) of Poly(N-Isopropylacrylamide-co-Acrylic acid) Hydrogels. [Link]

-

The Analytical Scientist. (n.d.). Characterizing method for polymers. [Link]

-

National Institutes of Health (NIH). (2021, April 1). Natural bio-based monomers for biomedical applications: a review. PMC. [Link]

-

ACS Publications. (2019, May 31). Group-Transfer Polymerization of Various Crotonates Using Organic Acid Catalysts. [Link]

-

IntechOpen. (n.d.). Biodegradable polyesters for medical applications. [Link]

-

Biomedres. (2018, November 16). Biodegradable Polymers and their Role in Drug Delivery Systems. [Link]

-

National Institutes of Health (NIH). (2024, March 18). Synthesis and Thermo-Responsive Behavior of Poly(N-isopropylacrylamide)-b-Poly(N-vinylisobutyramide) Diblock Copolymer. PMC. [Link]

-

JKU ePUB. (2024, August 19). POLYHYDROXYBUTYRATE. [Link]

-

The Ohio State University. (n.d.). Biomedical application of commercial polymyers and novel polyisobutylene-based thermoplastic elastomers for soft tissue replacement. [Link]

-

Oregon State University. (2007). POLYMER STRUCTURE AND CHARACTERIZATION. [Link]

-

AFINITICA. (1966). Synthesis and degradation of poly (alkyl [alpha]-cyanoacrylates). [Link]

-

MDPI. (n.d.). Journey to the Market: The Evolution of Biodegradable Drug Delivery Systems. [Link]

-

ResearchGate. (2025, October 24). (PDF) Itaconic‐acid‐based superabsorbent polymer with high gel strength and biocompatibility. [Link]

-

Åbo Akademi University Research Portal. (2024, September 16). Brønsted Acid Ionic Liquid Catalyzed Depolymerization of Poly-(3-hydroxybutyrate) to 3-Hydroxybutyric Acid: Highly Selective an. [Link]

-

E3S Web of Conferences. (n.d.). Preparation of polycrotonic aldehyde. [Link]

-

MDPI. (2022, October 23). Preparation of Isopropyl Acrylamide Grafted Chitosan and Carbon Bionanocomposites for Adsorption of Lead Ion and Methylene Blue. [Link]

-

gsrs. (n.d.). ISOPROPYL CROTONATE, (Z)-. [Link]

-

Division of Polymer Chemistry (POLY). (2014, August 10). Graphical Abstracts. [Link]

Sources

- 1. Biomedical Applications of Biodegradable Polyesters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biodegradable Aliphatic Polyesters for Drug Delivery [sigmaaldrich.com]

- 3. Effect of Solvent Properties on the Critical Solution Temperature of Thermoresponsive Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Polymer characterization - Wikipedia [en.wikipedia.org]

- 7. biomedres.us [biomedres.us]

- 8. Crotonic acid - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. chemcess.com [chemcess.com]

Biodegradability of polymers derived from crotonic acid

An In-depth Technical Guide to the Biodegradability of Polymers Derived from Crotonic Acid

Abstract

The increasing demand for sustainable and biocompatible materials has propelled research into bio-based polymers. Crotonic acid, a monounsaturated carboxylic acid derivable from renewable resources like poly(3-hydroxybutyrate), serves as a promising monomer for the synthesis of functional and biodegradable polymers.[1][2][3] This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the biodegradability of polymers derived from crotonic acid. We will explore the synthesis of these polymers, delve into the fundamental mechanisms governing their degradation, present detailed protocols for standardized biodegradability assessment, and discuss their application in controlled drug delivery systems.

Introduction: The Case for Crotonic Acid-Based Polymers

Crotonic acid (trans-2-butenoic acid) is an attractive building block for polymer synthesis due to its versatile chemical structure, featuring both a carboxylic acid group and a carbon-carbon double bond. This structure allows for its incorporation into polymer chains via various polymerization techniques. A significant advantage of crotonic acid is its potential for bio-based production through the thermal degradation of polyhydroxyalkanoates (PHAs) like poly(3-hydroxybutyrate) (PHB), which are produced by microbial fermentation.[1][2][3][4] This bio-based route offers a more sustainable alternative to traditional petroleum-based monomers.[5]

Polymers and copolymers of crotonic acid, such as poly(vinyl acetate-co-crotonic acid), have found applications in cosmetics, adhesives, and coatings.[6] More importantly for the pharmaceutical and biomedical fields, their tunable properties and inherent biodegradability make them excellent candidates for developing advanced drug delivery systems.[6][7][8] Understanding and characterizing the biodegradation of these polymers is critical to designing materials that perform reliably in their intended application and degrade safely in the desired environment.

Synthesis of Crotonic Acid-Based Polymers

The presence of the vinyl group in crotonic acid allows it to participate in free-radical copolymerization with a variety of other vinyl monomers. While crotonic acid and its esters show a negligible ability to homopolymerize via common radical initiators, their copolymerization is well-established.[3]

Key Copolymerization Strategies

Copolymerization with Vinyl Acetate: The copolymerization of crotonic acid with vinyl acetate is a commercially significant process.[6] The resulting poly(vinyl acetate-co-crotonic acid) resins are soluble in alkaline solutions due to the presence of the carboxylic acid groups, a property that is exploited in applications like enteric coatings for oral drug delivery. The ratio of the two monomers is a critical parameter that dictates the polymer's solubility, thermal properties, and, consequently, its degradation profile.[5]

Copolymerization with Acrylamides and Acrylic Acids: Hydrogels based on copolymers of crotonic acid with acrylamide or acrylic acid have been extensively studied for controlled drug release.[7] These hydrogels can be synthesized via free radical polymerization using a crosslinking agent, such as ethylene glycol dimethacrylate (EGDMA). The resulting network structure allows for high water uptake, and the presence of crotonic acid moieties introduces pH-sensitivity and sites for hydrolytic degradation.[7]

Causality in Monomer Selection

The choice of comonomer is a deliberate strategy to impart specific properties.

-

Vinyl Acetate: Chosen for its ability to form copolymers with good film-forming properties and thermal stability. The ester groups in vinyl acetate also contribute to the overall hydrolytic susceptibility of the polymer.

-

Acrylic Acid/Acrylamide: Selected for their high hydrophilicity, which is essential for hydrogel formation and facilitates water penetration, a prerequisite for hydrolytic degradation.[7][9] The carboxylic acid groups from both crotonic and acrylic acid make the hydrogels pH-responsive.

Core Mechanisms of Biodegradation

The degradation of crotonic acid-based polymers, particularly those containing ester linkages either from crotonic acid itself or from comonomers like vinyl acetate, proceeds primarily through two interconnected mechanisms: hydrolytic degradation and enzymatic degradation.

Hydrolytic Degradation

Hydrolysis is the chemical breakdown of the polymer backbone through reaction with water, leading to chain scission and a reduction in molecular weight.[10] For polyesters, this involves the cleavage of ester bonds.[10][11][12][13][14]

-

Mechanism: The process is often initiated by water molecules attacking the carbonyl carbon of the ester group. This reaction can be catalyzed by acids or bases. The acidic by-products generated from the cleavage of ester bonds can have an "autocatalytic" effect, accelerating further degradation within the polymer matrix.[12]

-

Influencing Factors:

-

Hydrophilicity: Polymers with higher water uptake, such as hydrogels, exhibit faster hydrolysis rates because water can more readily access the ester linkages.[11]

-

Crystallinity: Degradation typically occurs more rapidly in the amorphous regions of a polymer, as the polymer chains are less densely packed, allowing for easier water penetration. Highly crystalline domains are more resistant to hydrolysis.[15][16][17]

-

Temperature and pH: Higher temperatures increase the rate of hydrolysis. The pH of the surrounding environment also plays a crucial role, with degradation rates often being higher in acidic or alkaline conditions compared to neutral pH.

-

Caption: Mechanism of hydrolytic degradation of a polyester.

Enzymatic and Microbial Degradation

In biologically active environments like soil, compost, or the human body, microorganisms (e.g., bacteria, fungi) and their secreted enzymes play a pivotal role in polymer degradation.[17][18][19][20]

-

Mechanism: The process typically begins with the colonization of the polymer surface by microorganisms. These microbes secrete extracellular enzymes, such as esterases and lipases, that catalyze the hydrolysis of the ester bonds in the polymer chain.[17] This initial enzymatic attack breaks the polymer down into smaller, water-soluble oligomers and monomers. These smaller molecules can then be transported into the microbial cells and utilized as a carbon and energy source, ultimately being mineralized to carbon dioxide (CO₂), water (H₂O), and biomass under aerobic conditions, or methane (CH₄) under anaerobic conditions.[17][21]

Caption: Simplified pathway of microbial degradation of polymers.

Standardized Methodologies for Assessing Biodegradability

To ensure reproducibility and comparability of results, the biodegradability of polymers must be assessed using standardized test methods. These protocols simulate specific environmental conditions and quantify the extent and rate of degradation.[22]

General Experimental Workflow

The assessment of a polymer's biodegradability follows a logical sequence of standardized tests, often starting with disintegration and moving to ultimate biodegradation (mineralization).

Caption: General workflow for assessing polymer biodegradability.

Aerobic Biodegradation in Soil

This test determines the ultimate aerobic biodegradability of plastic materials in soil by measuring the carbon dioxide evolved over time.[23]

Protocol: Modified ISO 17556 / ASTM D5988-18

-

Principle: The test material is mixed with a standardized or natural soil. The amount of CO₂ evolved from the microbial metabolism of the polymer is measured and compared to the theoretical maximum amount of CO₂ (ThCO₂) that can be produced from the material.[23]

-

Step-by-Step Methodology:

-

Material Preparation: The polymer sample is prepared in a form that maximizes surface area (e.g., powder or thin film). Determine its total organic carbon content to calculate the ThCO₂.

-

Inoculum (Soil): Use a standard sandy-loam soil with a known microbial population, pH, and moisture content. The soil should be sieved to remove large particles.[21]

-

Test Setup: Place a known amount of the test polymer and soil into sealed vessels (respirometers). Include three types of vessels:

-

Test Vessels: Soil + Polymer Sample.

-

Positive Control: Soil + A readily biodegradable reference material (e.g., cellulose).

-

Blank Vessels: Soil only (to measure background respiration).

-

-

Incubation: Incubate the vessels in the dark at a constant temperature (e.g., 22 ± 2 °C) and maintain the soil moisture at 40-60% of its total water-holding capacity.[21][23] Aerate the vessels with CO₂-free air.

-

CO₂ Measurement: Continuously or periodically measure the CO₂ produced in each vessel. This can be done using an infrared (IR) gas analyzer or by trapping the CO₂ in a Ba(OH)₂ or NaOH solution and titrating the remaining base.

-

Duration: The test is continued until the CO₂ evolution rate has plateaued, typically for 60 to 180 days, or longer.[21]

-

Calculation: The percentage of biodegradation is calculated as: % Biodegradation = [(Cumulative CO₂ from Test) - (Cumulative CO₂ from Blank)] / ThCO₂ * 100

-

Aerobic Biodegradation under Controlled Composting Conditions

This method simulates an industrial composting environment to determine the rate and degree of aerobic biodegradation.

Protocol: ASTM D5338 / ISO 14855

-

Principle: The test material is exposed to an inoculum derived from municipal solid waste compost under thermophilic conditions (58 ± 2 °C). Biodegradation is quantified by measuring the evolved CO₂.[22][24]

-

Step-by-Step Methodology:

-

Material Preparation: As in the soil test, prepare the sample and determine its organic carbon content.

-

Inoculum (Compost): Use mature, stable compost from a municipal or industrial facility as the microbial source. Ensure it meets specific criteria for pH, moisture, and volatile solids content.

-

Test Setup: Mix the test material with the inoculum and a bulking agent (if needed) in respirometer vessels. Include test, positive control (cellulose), and blank vessels.

-

Incubation: Maintain the vessels at a thermophilic temperature (58 ± 2 °C). Control aeration with CO₂-free, humidified air to maintain aerobic conditions.[24]

-

CO₂ Measurement: Quantify the evolved CO₂ as described in the soil test protocol.

-

Duration: The standard test duration is 45 to 180 days.[24]

-

Validation & Calculation: The test is valid if the positive control shows >70% biodegradation. The percentage of biodegradation for the test sample is calculated using the same formula as in the soil test. Additionally, a disintegration test (ISO 20200) is often run in parallel, where after 12 weeks, at least 90% of the material (by dry weight) must pass through a 2 mm sieve.[22][25]

-

Data Presentation: Standard Biodegradation Test Parameters

| Parameter | Soil Biodegradation (ISO 17556) | Composting (ASTM D5338) |

| Temperature | 20-28 °C (Mesophilic) | 58 ± 2 °C (Thermophilic) |

| Inoculum | Natural Soil | Mature Compost |

| Duration | Up to 2 years | 180 days (max) |

| Measurement | CO₂ evolution or O₂ consumption | CO₂ evolution |

| Key Endpoint | % Mineralization (Ultimate Biodegradation) | % Mineralization & Disintegration |

| Reference | Cellulose | Cellulose |

Applications in Drug Development

The inherent biodegradability and biocompatibility of crotonic acid-based polymers make them highly suitable for advanced drug delivery systems.[8]

-

Controlled Release Matrices: Copolymers of crotonic acid, particularly in the form of hydrogels, can serve as matrices for the controlled release of therapeutic agents.[7] The degradation of the polymer matrix is a key mechanism for drug release. As the polymer hydrolyzes and erodes, the entrapped drug is slowly released over a prolonged period. This is advantageous for reducing dosing frequency and maintaining therapeutic drug levels.[8]

-

pH-Responsive Systems: The carboxylic acid groups from crotonic acid impart a pH-sensitive character to the polymer.[9] In the acidic environment of the stomach, the carboxyl groups are protonated, causing the hydrogel to remain in a collapsed state, thus protecting the drug. Upon entering the more neutral or alkaline environment of the small intestine, the carboxyl groups deprotonate, leading to swelling of the hydrogel and subsequent drug release. This makes these polymers ideal for enteric-coated formulations.

-

Temporary Scaffolds in Tissue Engineering: Biodegradable polymers can be used as temporary scaffolds that provide mechanical support for tissue regeneration. As new tissue forms, the polymer scaffold gradually degrades and is absorbed by the body, eliminating the need for surgical removal.

Conclusion and Future Outlook

Polymers derived from crotonic acid represent a versatile and sustainable class of materials with significant potential in biomedical and pharmaceutical applications. Their biodegradability, which can be tuned by copolymerization, is a key feature that enables their use in controlled drug delivery and other advanced applications. The degradation is primarily driven by hydrolytic and enzymatic cleavage of ester bonds, a process that can be reliably quantified using standardized methodologies like ASTM D5338 and ISO 17556.

Future research should focus on expanding the library of crotonic acid copolymers to further refine control over degradation kinetics. Investigating the influence of polymer architecture (e.g., block vs. random copolymers) on degradation profiles will be crucial. Furthermore, a deeper understanding of the enzymatic pathways involved and the identification of specific microbial strains capable of efficiently degrading these polymers will accelerate their development for a wider range of applications, contributing to the advancement of sustainable and effective healthcare solutions.

References

-

RSC Publishing. Poly(vinyl acetate-co-crotonic acid) from bio-based crotonic acid: synthesis, characterization and carbon footprint evaluation. Retrieved from [Link]

-

University of Baghdad Digital Repository. Synthesis and Polymerization of Crotonic acid – co-Proflavin and substituted with different acid anhydride. Retrieved from [Link]

-

ResearchGate. Degradation of ester bond based polymers. (a) Hydrolytic cleavage of.... Retrieved from [Link]

-

ResearchGate. Pantoprazole-Na Release from Poly(acrylamide-co-crotonic acid) and Poly(acrylic acid-co-crotonic acid) Hydrogels. Retrieved from [Link]

-

MDPI. Comparative Investigation on the Soil Burial Degradation Behaviour of Polymer Films for Agriculture before and after Photo-Oxidation. Retrieved from [Link]

-

ASTM International. (2004, January 3). D6954 Standard Guide for Exposing and Testing Plastics that Degrade in the Environment by a Combination of Oxidation and Biodegradation. Retrieved from [Link]

-

ACS Publications. (2024, March 8). Degradable Alternating Copolymers by Radical Copolymerization of 2-Methylen-1,3-dioxepane and Crotonate Esters. Retrieved from [Link]

-

MDPI. (2022, April 30). Enzymatic Degradation of the Most Common Aliphatic Bio-Polyesters and Evaluation of the Mechanisms Involved: An Extended Study. Retrieved from [Link]

-

BPC Instruments. Biodegradability & Compostability. Retrieved from [Link]

-

Frontiers. (2023, May 15). Biodegradation of polyvinyl chloride by Citrobacter koseri isolated from superworms (Zophobas atratus larvae). Retrieved from [Link]

-

ACS Publications. (2023, January 4). Crotonic Acid Production by Pyrolysis and Vapor Fractionation of Mixed Microbial Culture-Based Poly(3-hydroxybutyrate-co-3-hydroxyvalerate). Retrieved from [Link]

-

ACS Publications. Hydrolytic Degradation of Poly(ester amides) Derived from Carbohydrates. Retrieved from [Link]

-

ResearchGate. Biodegradation of polyvinyl alcohol by a mixed microbial culture. Retrieved from [Link]

-

National Institutes of Health (NIH). Degradable Alternating Copolymers by Radical Copolymerization of 2-Methylen-1,3-dioxepane and Crotonate Esters. Retrieved from [Link]

-

Aropha. ASTM D5338: Composting of Plastics Measured by CO2 Evolution. Retrieved from [Link]

-

ACS Publications. (2024, June 10). Enzymatic Degradation Behavior of Self-Degradable Lipase-Embedded Aliphatic and Aromatic Polyesters and Their Blends. Retrieved from [Link]

-

Journal of Sustainability Science and Management. SOIL BURIAL DEGRADATION OF STARCH-BASED FILMS ON MICROBIAL LOAD AND PLANT GROWTH. Retrieved from [Link]

-

Kono Chem Co.,Ltd. (2022, August 25). What Are The Specific Applications Of Crotonic Acid?. Retrieved from [Link]

-

ScienceDirect. Bio-based production of crotonic acid by pyrolysis of poly(3-hydroxybutyrate) inclusions. Retrieved from [Link]

-

BioSphere Plastic. Biodegradable Testing Methods and Standards. Retrieved from [Link]

-

National Institutes of Health (NIH). Polymers for Drug Delivery Systems. Retrieved from [Link]

-

ResearchGate. Biodegradability: soil burial degradation test of the films. The soil.... Retrieved from [Link]

-

National Institutes of Health (NIH). (2023, May 16). Biodegradation of polyvinyl chloride by Citrobacter koseri isolated from superworms (Zophobas atratus larvae). Retrieved from [Link]

-

BOKEN QUALITY EVALUATION INSTITUTE. (2024, January 12). Aerobic Biodegradation Test for Plastics. Retrieved from [Link]

-

National Institutes of Health (NIH). Hydrolytic Degradation and Erosion of Polyester Biomaterials. Retrieved from [Link]

-

ScienceDirect. Organocatalytic depolymerization of poly(3-hydroxybutyrate) to crotonic acid. Retrieved from [Link]

-

bepls.com. Biodegradation of Polyvinyl Chloride Film by Bacterial Consortium isolated from various contaminated sites of Gwalior. Retrieved from [Link]

-

AIP Publishing. Soil Burial Method for Plastic Degradation Performed By Pseudomonas PL-01, Bacillus PL-01, and Indigenous Bacteria. Retrieved from [Link]

-

ACS Publications. (2023, January 4). Crotonic Acid Production by Pyrolysis and Vapor Fractionation of Mixed Microbial Culture-Based Poly(3-hydroxybutyrate-co-3. Retrieved from [Link]

-

National Institutes of Health (NIH). (2022, March 27). Methodologies to Assess the Biodegradability of Bio-Based Polymers—Current Knowledge and Existing Gaps. Retrieved from [Link]

-